4-Bromo-3,5-dimethoxybenzenemethanol-d6
Description
Significance of Isotopic Labeling in Organic Synthesis and Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the path of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org In this method, one or more atoms in a molecule are replaced with their isotopic counterparts, which can then be tracked to elucidate reaction mechanisms and biochemical pathways. wikipedia.orgnumberanalytics.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly prevalent in mechanistic studies. wikipedia.orgresearchgate.net
Deuterium labeling holds a special significance due to the substantial relative mass difference between it and protium (B1232500) (¹H), which often leads to a discernible kinetic isotope effect (KIE). researchgate.netchem-station.com The KIE, a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes, provides profound insights into the rate-determining steps of a reaction. chem-station.com By observing how the reaction rate changes when a C-H bond is replaced with a C-D bond, chemists can infer whether that bond is broken in the slowest step of the mechanism. chem-station.comresearchgate.net This approach is invaluable for clarifying complex reaction pathways. researchgate.netresearchgate.netnih.gov
Beyond mechanistic elucidation, deuterium-labeled compounds are crucial for a variety of applications. chem-station.comacs.org They serve as internal standards in quantitative mass spectrometry for pharmacokinetic studies, allowing for precise measurement of drug and metabolite concentrations. acs.orgucsb.edu The strategic incorporation of deuterium can also modify the metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles. medchemexpress.comacs.org Furthermore, deuterated molecules are used in materials science to enhance the properties and durability of materials like organic light-emitting diodes (OLEDs). chem-station.comacs.org
Overview of Benzene (B151609) Methanol (B129727) Derivatives as Synthetic Intermediates
Benzene methanol derivatives, also known as benzyl (B1604629) alcohols, are a class of aromatic alcohols that serve as fundamental building blocks in organic synthesis. thieme-connect.comncert.nic.in Their utility stems from the versatile reactivity of the hydroxylmethyl group attached to the benzene ring. This functional group can be readily oxidized to form benzaldehydes and benzoic acids or can be subjected to substitution reactions. sciencemadness.org
These derivatives are key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. ncert.nic.inorganic-chemistry.org The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, while the benzylic alcohol moiety provides a handle for constructing more elaborate carbon skeletons. researchgate.netrsc.org For example, cyanohydrins, formed from the reaction of aldehydes with hydrogen cyanide, are useful synthetic intermediates. ncert.nic.in The synthesis of α,α-dideuterio benzyl alcohols, in particular, provides access to important deuterium-labeled building blocks for medicines and agrochemicals. thieme-connect.com The solubility of lower molecular weight aldehydes and ketones in solvents like benzene and methanol further enhances their utility in various reactions. ncert.nic.in
Scope and Objectives of Research on 4-Bromo-3,5-dimethoxybenzenemethanol-d6
The focus of research on this compound centers on its role as a deuterated analog of 4-Bromo-3,5-dimethoxybenzyl alcohol. medchemexpress.commedchemexpress.com The primary objective is to utilize this compound as a chemical building block for the synthesis of more complex, isotopically labeled molecules. pharmaffiliates.com The presence of deuterium atoms in the methoxy (B1213986) groups provides a stable isotopic label for tracing the fate of these groups in subsequent chemical transformations or metabolic studies.
The specific substitution pattern on the aromatic ring—a bromine atom and two methoxy groups—offers multiple sites for further synthetic modification. The bromine atom can participate in cross-coupling reactions, while the methoxy groups influence the reactivity of the aromatic ring. Research on this compound is therefore aimed at leveraging these structural features to construct intricate molecular architectures with high isotopic purity, which are valuable tools for advanced scientific investigation.
Compound Data
Below are the key chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 2733270-98-7 | medchemexpress.compharmaffiliates.com |
| Molecular Formula | C₉H₅D₆BrO₃ | medchemexpress.compharmaffiliates.com |
| Molecular Weight | 253.12 g/mol | medchemexpress.compharmaffiliates.com |
Properties
Molecular Formula |
C₉H₅D₆BrO₃ |
|---|---|
Molecular Weight |
253.12 |
Synonyms |
(4-Bromo-3,5-dimethoxyphenyl)methanol-d6; 3,5-Dimethoxy-4-bromobenzyl-d6 Alcohol |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Pathway Elucidation Involving 4 Bromo 3,5 Dimethoxybenzenemethanol D6
Application of Deuterium (B1214612) Labeling in Reaction Mechanism Studies
Deuterium labeling is a cornerstone of mechanistic chemistry. chem-station.com By replacing hydrogen with its heavier, stable isotope, deuterium, chemists can track the fate of specific atoms through a reaction sequence without significantly altering the compound's chemical reactivity. strath.ac.uk This technique is instrumental in verifying proposed reaction pathways and identifying the involvement of specific bonds in key steps. alfa-chemistry.comclearsynth.com
Tracing Reaction Pathways
The primary utility of isotopic labeling is to act as a tracer. nih.govnih.gov In reactions involving 4-Bromo-3,5-dimethoxybenzenemethanol-d6, the deuterium atoms on the methoxy (B1213986) groups and the hydroxymethyl group serve as distinct markers.
Consider a hypothetical acid-catalyzed etherification reaction with ethanol (B145695). The expected pathway involves the protonation of the benzylic alcohol, departure of water to form a benzylic carbocation, and subsequent attack by ethanol.
Hypothetical Reaction Pathway:
Step 1: Protonation of the hydroxyl group of this compound.
Step 2: Loss of HOD to form a resonance-stabilized benzylic carbocation. The deuterium from the original alcohol is now part of the eliminated water molecule.
Step 3: Nucleophilic attack by ethanol on the carbocation.
Step 4: Deprotonation to yield the final ether product, 4-Bromo-1-(ethoxymethyl)-3,5-dimethoxybenzene-d6.
By analyzing the final product using mass spectrometry or NMR spectroscopy, the location of the deuterium labels can be confirmed. Finding the six deuterium atoms intact on the two methoxy groups would confirm that these groups were not involved in the reaction, thereby validating the proposed pathway. This method allows chemists to confidently map the transformation of reactants to products. acs.org
Identification of Intermediates and Transition States
Isotopic labeling is crucial for identifying reactive intermediates and probing the structure of transition states. chem-station.com The stability and exchangeability of the deuterium label can provide evidence for the formation of species like carbocations or carbanions.
For instance, if the aforementioned etherification were to proceed through an intermediate where the benzylic carbocation has a significant lifetime, it might be possible to observe H/D exchange with the solvent if the reaction is run in a protic, non-deuterated medium. However, given the specific labeling of the methoxy groups in this compound, a more direct application is in studying reactions that might involve these groups. While less common, under harsh acidic conditions, demethylation could occur. Tracing the d3-methyl group would be definitive. If the reaction produced methanol (B129727), detecting methanol-d3 (B56482) would unequivocally prove the cleavage of the methyl C-O bond.
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect arises from the difference in mass between the isotopes, which affects the vibrational frequency of chemical bonds. youtube.com A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. Measuring the KIE by comparing the reaction rate of a deuterated compound (k_D) to its non-deuterated analogue (k_H) provides powerful evidence about the reaction mechanism, particularly the rate-determining step. libretexts.orglibretexts.org
Primary and Secondary Kinetic Isotope Effects
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For C-D bonds, this typically results in a normal KIE (k_H/k_D > 1), with values often ranging from 2 to 8. youtube.comlibretexts.org
In a hypothetical oxidation of this compound to the corresponding aldehyde, 4-Bromo-3,5-dimethoxybenzaldehyde-d6, the C-D bond at the benzylic position is broken. If a significant PKIE is measured (e.g., k_H/k_D ≈ 5-7), it strongly implies that this bond cleavage occurs during the slowest step of the reaction. nih.gov
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not broken in the rate-determining step but is located near the reacting center. differencebetween.com These effects are generally much smaller than PKIEs, with k_H/k_D values typically between 0.7 and 1.5. youtube.com They arise from changes in hybridization or hyperconjugation at the transition state. princeton.edu
For example, in a hypothetical S_N1 reaction where the hydroxyl group of this compound is first converted to a good leaving group (e.g., a tosylate) and then dissociates to form a benzylic carbocation, the deuterium atoms are on the adjacent methoxy groups. A small SKIE might be observed due to the change in the electronic environment around the labeled groups as the reaction proceeds from an sp³-hybridized benzylic carbon to an sp²-hybridized carbocation. differencebetween.comprinceton.edu
Table 1: Illustrative Kinetic Isotope Effects for Reactions of 4-Bromo-3,5-dimethoxybenzenemethanol This table presents hypothetical data to illustrate the principles of KIE analysis.
| Reaction Type | Labeled Position | Hypothetical k_H/k_D | Interpretation |
|---|---|---|---|
| Oxidation to Aldehyde | Benzylic -CD₂OH | ~6.0 | Strong Primary KIE; C-D bond breaking is the rate-determining step. libretexts.org |
| S_N1 Substitution | Methoxy -OCD₃ | ~1.05 | Small Secondary KIE; consistent with a change in hybridization at the benzylic center during the rate-determining step (e.g., carbocation formation). princeton.edu |
| S_N2 Substitution | Methoxy -OCD₃ | ~0.98 | Inverse Secondary KIE; suggests a more sterically crowded transition state. differencebetween.comprinceton.edu |
| Esterification | Benzylic -CD₂OH | ~1.0 | No significant KIE; C-D bond is not broken or significantly affected in the rate-determining step. |
Elucidation of Rate-Determining Steps
The magnitude of the KIE is a direct probe for identifying the rate-determining step (RDS) of a multi-step reaction. chem-station.com
A large primary KIE (k_H/k_D > 2) is strong evidence that C-H/C-D bond cleavage is the RDS. libretexts.org
The absence of a significant KIE (k_H/k_D ≈ 1) indicates that C-H/C-D bond cleavage occurs in a fast step either before or after the RDS, or not at all. acs.orgyoutube.com
A small secondary KIE can provide subtle details about the transition state structure, even when the labeled bond is not broken. differencebetween.com
By designing experiments that compare the rates of the protio and deuterated versions of 4-Bromo-3,5-dimethoxybenzenemethanol, researchers can definitively include or exclude certain mechanistic possibilities. For example, if the oxidation to the aldehyde showed a KIE of 1.0, it would rule out a mechanism involving direct hydride abstraction in the slow step and point towards a mechanism where, for instance, the formation of a chromate (B82759) ester (if using a chromium-based oxidant) is the RDS.
Deuterium Scrambling and Exchange Phenomena
Deuterium scrambling refers to the migration of deuterium atoms to other positions within a molecule or their exchange with protons from the solvent or other reagents. nih.gov Observing such phenomena can reveal the presence of certain intermediates or reaction conditions that promote H/D exchange.
For this compound, scrambling could potentially occur under specific conditions. For example:
Acid-Catalyzed Aromatic Exchange: In the presence of a strong deuterated acid (like D₂SO₄), electrophilic aromatic substitution can occur, leading to the exchange of the aromatic protons for deuterium. nih.govyoutube.comaklectures.com The electron-donating methoxy groups in the substrate would direct this exchange to the ortho positions (C2 and C6). youtube.com If the reaction were run under these conditions, one might observe the incorporation of deuterium onto the aromatic ring itself.
Base-Mediated Exchange: While the methoxy C-D bonds are generally stable, very strong bases can sometimes facilitate H/D exchange at positions alpha to certain functional groups. In some systems, base-catalyzed exchange between a deuterated solvent like DMSO-d₆ and labile protons on a substrate can occur. nih.gov
Exchange during Analysis: It is also important to consider that H/D exchange can sometimes happen during analysis, for instance, in the ionization source of a mass spectrometer, which could complicate the interpretation of results. nih.gov
Investigating these exchange phenomena helps to understand the reactivity of the molecule and the lability of its various C-H/C-D bonds under the studied reaction conditions.
Derivatization and Advanced Synthetic Applications of 4 Bromo 3,5 Dimethoxybenzenemethanol D6
Conversion to Other Functionalities for Synthetic Utility
The functional groups of 4-Bromo-3,5-dimethoxybenzenemethanol-d6 can be selectively transformed to introduce new functionalities, enhancing its utility as a synthetic intermediate.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol moiety of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid, which are important intermediates in organic synthesis.
The oxidation of the non-deuterated analog, 4-bromobenzyl alcohol, to 4-bromobenzaldehyde (B125591) has been achieved using reagents such as polyvinylpolypyrrolidone-supported hydrogen peroxide, silica (B1680970) sulfuric acid, and ammonium (B1175870) bromide. sigmaaldrich.com A variety of other oxidizing agents are available for the conversion of primary alcohols to aldehydes, including chromium-based reagents and milder, more selective methods. libretexts.org
Further oxidation of the aldehyde or direct oxidation of the primary alcohol can yield the corresponding carboxylic acid, 4-Bromo-3,5-dimethoxybenzoic acid. sigmaaldrich.com Common methods for the oxidation of primary alcohols to carboxylic acids include the use of strong oxidants like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), also known as the Jones reagent. libretexts.org More modern and milder methods, such as a two-step, one-pot procedure using NaOCl and TEMPO followed by NaClO2, have been developed to be compatible with various sensitive functional groups. nih.gov Another environmentally friendly approach involves the photo-oxidation of aromatic alcohols to carboxylic acids using air or oxygen without the need for external catalysts or additives. nih.gov
Table 1: Oxidation Reactions of Benzyl (B1604629) Alcohol Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 4-Bromobenzyl alcohol | Polyvinylpolypyrrolidone-supported H2O2, silica sulfuric acid, NH4Br | 4-Bromobenzaldehyde | sigmaaldrich.com |
| Primary alcohols | CrO3, H5IO6 | Carboxylic acids | organic-chemistry.org |
| Primary alcohols | NaOCl, TEMPO, NaClO2 | Carboxylic acids | nih.gov |
| Aromatic alcohols | Air/O2, light irradiation | Carboxylic acids | nih.gov |
Halogen Exchange Reactions
While direct halogen exchange on the aromatic ring of this compound is challenging, the bromine atom can be replaced through organometallic intermediates. For instance, halogen-metal exchange reactions using reagents like isopropylmagnesium chloride can be performed on dibromoarenes to regioselectively introduce other substituents. organic-chemistry.org The benzylic alcohol can also be converted to a more reactive leaving group, such as a benzyl bromide, by reacting it with a brominating agent like phosphorus tribromide. researchgate.net This transformation facilitates subsequent nucleophilic substitution reactions.
Etherifications and Esterifications
The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base, such as in the Williamson ether synthesis. For example, the hydroxyl groups of similar phenolic compounds have been reacted with benzyl bromide in the presence of potassium carbonate to produce benzyl ethers. researchgate.net
Esterification can be carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of an acid catalyst. The synthesis of methyl 4-bromo-3,5-dinitrobenzoate from the corresponding carboxylic acid and methanol (B129727) illustrates a related esterification process. guidechem.com
Use as a Building Block in the Synthesis of Complex Molecules
The versatile functionalities of this compound make it a key starting material for the construction of more elaborate molecular architectures. guidechem.com
Construction of Polyaromatic Systems
The bromine atom on the aromatic ring of this compound and its derivatives is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds and the construction of polyaromatic systems. For instance, 4-bromobenzyl alcohol has been used in three-component reactions with acetylferrocene (B1663952) and arylboronic acids to synthesize ferrocenyl ketones containing biaryls. sigmaaldrich.com Although a direct example with the title compound is not available, its structure is amenable to similar synthetic strategies for creating larger aromatic structures.
Precursor for Advanced Organic Materials
Derivatives of this compound can serve as monomers or key intermediates in the synthesis of advanced organic materials. The bromo-functionalized aromatic core can be incorporated into polymers and other materials with specific electronic or optical properties. For example, 4-bromobenzyl alcohol has been utilized in the synthesis of hydroxyl end-functionalized, substituted polyfluorenes, which are a class of conjugated polymers with applications in organic light-emitting diodes (OLEDs) and other electronic devices. sigmaaldrich.com The principles of these syntheses could be applied to derivatives of this compound to develop novel functional materials.
Incorporation into Natural Product Analogs
The use of deuterated building blocks like this compound is a critical strategy for synthesizing analogs of natural products with enhanced therapeutic properties. The primary goal of "deuterium-switching" is often to slow down metabolic processes, particularly cytochrome P450-mediated oxidation. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. youtube.comtaylorandfrancis.com When this bond cleavage is the rate-determining step in a metabolic pathway, its replacement can lead to improved drug stability and a longer half-life. nih.gov
For instance, the 4-bromo-3,5-dimethoxyphenyl moiety is a structural feature in certain psychoactive substituted amphetamines like 4-Bromo-3,5-dimethoxyamphetamine. wikipedia.org While direct studies on the deuterated analog are limited, the principle of its application can be illustrated. By using this compound as a starting material, chemists can synthesize deuterated versions of such natural product analogs. The deuterated methoxy (B1213986) groups (-OCD₃) are less susceptible to enzymatic O-demethylation, a common metabolic pathway. This reduced metabolism can lead to higher bioavailability and a more consistent pharmacokinetic profile.
The synthesis would typically involve the oxidation of the alcohol group of this compound to an aldehyde, followed by a series of reactions (e.g., Henry reaction, reduction) to build the desired side chain of the target analog. The stability of the deuterated methoxy groups throughout this synthetic sequence is crucial.
Table 1: Potential Metabolic Stabilization via Deuteration This table is illustrative, based on established principles of metabolic stabilization.
| Position of Deuteration | Metabolic Reaction | Expected Outcome due to KIE | Potential Therapeutic Advantage |
|---|---|---|---|
| Methoxy Groups (-OCD₃) | Cytochrome P450-mediated O-demethylation | Decreased rate of metabolism | Increased plasma half-life, reduced formation of demethylated metabolites |
| Benzylic Position (-CD₂OH) | Alcohol Dehydrogenase-mediated oxidation | Slower conversion to aldehyde/acid | Altered pharmacokinetic profile, potentially reduced toxicity from metabolites |
Exploration of Novel Reaction Pathways Enabled by Deuteration
The presence of deuterium (B1214612) in this compound does more than just alter metabolic stability; it provides a powerful tool for probing and controlling reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov For deuterium, a primary KIE is observed when a C-H bond is broken in the rate-determining step, which can significantly slow the reaction.
This effect allows for the exploration of novel or alternative reaction pathways that might otherwise be minor or unobserved. In a reaction with multiple competing pathways, deuterating the site of the kinetically preferred path can slow it down sufficiently to allow a thermodynamically favored but kinetically slower path to dominate.
For example, in the oxidation of benzyl alcohols, a significant KIE is often observed, indicating that the cleavage of the benzylic C-H bond is part of the rate-limiting step. nih.govacs.org By using this compound (with deuteration at the methoxy groups), one can study the influence of remote electronic effects on the reaction without the complication of a primary KIE at the reaction center, assuming the benzylic position is not deuterated. Conversely, if the benzylic position were deuterated, a large KIE would be expected, potentially allowing other reactions, such as electrophilic aromatic substitution on the ring, to compete more effectively with oxidation under certain conditions.
Furthermore, deuteration can influence the course of catalytic reactions. In heterogeneous catalysis, the interaction of the molecule with the catalyst surface can be altered. For instance, studies on the deuteration of aromatic compounds using catalysts like palladium or rhodium show that the C-H/C-D exchange mechanism can be finely tuned, offering pathways to selectively label complex molecules. thieme-connect.de The specific deuteration pattern in this compound could be used to direct further catalytic modifications of the aromatic ring by subtly altering adsorption energies and transition states on a catalyst surface.
Table 2: Kinetic Isotope Effect (KIE) in Benzyl Alcohol Oxidation This table presents generalized KIE values for benzyl alcohol oxidation to illustrate the principle.
| Substrate | Oxidizing System | kH/kD (Primary KIE) | Interpretation |
|---|---|---|---|
| Benzyl alcohol vs. Benzyl-α,α-d₂-alcohol | Horse Liver Alcohol Dehydrogenase | ~4.6 | C-H bond cleavage is a key part of the rate-determining step. nih.gov |
| p-Nitrobenzyl alcohol vs. deuterated analog | Galactose Oxidase | ~12 | Significant C-H bond cleavage in the transition state. nih.gov |
| p-Methoxybenzyl alcohol vs. deuterated analog | Galactose Oxidase | ~4.3 | C-H bond cleavage is involved, but possibly less rate-limiting than with electron-withdrawing groups. nih.gov |
This data underscores how deuteration at the reaction site (the benzylic carbon) dramatically slows the oxidation rate, a principle that can be exploited to favor alternative chemical transformations.
Advanced Spectroscopic Characterization Methodologies for Deuterated Aromatic Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules. In the case of deuterated compounds, specific NMR techniques are indispensable for a thorough characterization.
Deuterium (B1214612) NMR (²H NMR) for Site-Specific Analysis
Deuterium (²H or D) NMR spectroscopy is a powerful and direct method for the analysis of deuterated compounds. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects the deuterium nuclei, providing unambiguous information about the sites and extent of deuteration. wikipedia.orgsigmaaldrich.com For a compound like 4-Bromo-3,5-dimethoxybenzenemethanol-d6, which is expected to have deuterium atoms on the methoxy (B1213986) groups and potentially the benzylic alcohol, a ²H NMR spectrum would confirm the presence of deuterium at these specific locations.
The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. wikipedia.org However, for highly enriched compounds, this technique is invaluable as conventional ¹H NMR would be limited by very weak residual proton signals. sigmaaldrich.com The integration of the ²H NMR signals can also provide quantitative data on the level of deuterium enrichment at each site. sigmaaldrich.com
Key Features of ²H NMR for this compound:
| Feature | Description |
| Direct Detection | Observes the ²H nuclei directly, confirming deuteration. wikipedia.org |
| Site Specificity | Distinguishes between different deuterated positions in the molecule. |
| Quantitative Analysis | Signal integrals can be used to determine the atom % deuterium. sigmaaldrich.com |
| Reduced Interference | Proton signals are not observed, leading to a cleaner spectrum. sigmaaldrich.com |
Carbon-13 NMR (¹³C NMR) with Deuterium Decoupling
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. fiveable.me In a standard ¹³C NMR experiment on a deuterated compound, the coupling between carbon and deuterium (C-D) can lead to signal splitting, complicating the spectrum. To simplify this, deuterium decoupling techniques are employed. blogspot.com
When deuterium decoupling is applied, the C-D couplings are removed, resulting in a spectrum where each unique carbon atom appears as a single sharp peak. blogspot.comlibretexts.org This is analogous to proton decoupling in standard ¹³C NMR. For this compound, a deuterium-decoupled ¹³C NMR spectrum would show distinct singlets for the aromatic carbons, the benzylic carbon, and the methoxy carbons, simplifying spectral interpretation and confirming the carbon framework of the molecule.
The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom. The presence of the bromine atom and the two methoxy groups on the aromatic ring will influence the chemical shifts of the ring carbons in a predictable manner, aiding in their assignment.
Expected ¹³C Chemical Shift Ranges for Key Carbons:
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic C-Br | 110-125 |
| Aromatic C-O | 150-160 |
| Aromatic C-H | 100-115 |
| Benzylic C-OH | 60-70 |
| Methoxy C | 55-65 |
Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Deuterium Localization
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule. For deuterated compounds, they can indirectly confirm the location of deuterium atoms by observing the absence of expected correlations.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. columbia.eduwikipedia.org In an HSQC spectrum of this compound, the aromatic protons would show correlations to their directly bonded aromatic carbons. Crucially, the deuterated methoxy groups and the deuterated benzylic position would not show a cross-peak in a standard ¹H-¹³C HSQC, indirectly confirming the sites of deuteration. wikipedia.orgjove.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This technique is instrumental in piecing together the molecular structure. For instance, the aromatic protons would show HMBC correlations to neighboring carbons, and any remaining proton on the benzylic carbon would correlate to the aromatic carbons and the methoxy carbons. The absence of expected HMBC correlations involving the deuterated positions further corroborates the deuteration pattern. columbia.eduyoutube.com
Illustrative 2D NMR Correlations for Structural Confirmation:
| Experiment | Expected Correlation | Information Gained |
| HSQC | Aromatic H ↔ Aromatic C | Confirms H-C one-bond connectivity. |
| HMBC | Aromatic H ↔ Adjacent Aromatic C | Establishes the substitution pattern on the ring. |
| HMBC | Aromatic H ↔ Benzylic C | Links the aromatic ring to the methanol (B129727) moiety. |
High-Resolution Mass Spectrometry for Isotopic Purity and Stoichiometry
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition and confirming the isotopic enrichment of a molecule with high accuracy and precision. nih.gov
Accurate Mass Measurement of Deuterated Species
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. mdpi.com This accuracy allows for the unambiguous determination of the molecular formula of a compound. For this compound, HRMS would be used to measure the mass of the molecular ion. The experimentally determined mass would then be compared to the calculated exact mass for the proposed molecular formula (C₉H₅BrD₆O₃), providing strong evidence for its identity.
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by two mass units (M and M+2). youtube.comdocbrown.info This pattern serves as a clear indicator of the presence of a single bromine atom in the molecule.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragment ions provides a fingerprint that is characteristic of the molecule's structure.
For this compound, common fragmentation pathways would include the loss of the benzylic alcohol group, the loss of a methoxy group, or the loss of the bromine atom. The masses of the resulting fragment ions would also be measured with high resolution. For example, the loss of a deuterated hydroxymethyl group (-CD₂OH) or a deuterated methoxy group (-OCD₃) would result in fragment ions with masses that are consistent with the deuterated nature of these moieties. This fragmentation analysis provides an additional layer of structural confirmation. youtube.com
Predicted Fragmentation of this compound:
| Fragment Ion | Description |
| [M - OCD₃]⁺ | Loss of a deuterated methoxy radical. |
| [M - CD₂OH]⁺ | Loss of the deuterated hydroxymethyl radical. |
| [M - Br]⁺ | Loss of the bromine radical. mdpi.com |
Vibrational Spectroscopy (IR, Raman) for Deuterium-Specific Band Shifts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular vibrations of a compound. The frequencies of these vibrations are intrinsically linked to the masses of the constituent atoms and the strength of the chemical bonds connecting them. The substitution of hydrogen (¹H) with deuterium (²H or D) nearly doubles the atomic mass, leading to significant and predictable shifts in the vibrational frequencies of the associated functional groups.
The most direct consequence of deuteration in the vibrational spectrum is the downshift (to lower wavenumbers) of bands corresponding to the vibrations of the deuterium-containing bonds. This isotopic shift is a cornerstone for the unambiguous identification of deuterated sites within a molecule. For this compound, deuteration is specified at the two methoxy groups (-OCD₃) and the hydroxyl group (-OD).
The theoretical basis for this shift can be approximated by the harmonic oscillator model, where the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating system.
ν ∝ √(k/μ)
When a hydrogen atom is replaced by a deuterium atom, the reduced mass of the corresponding bond (e.g., C-H vs. C-D or O-H vs. O-D) increases significantly. Assuming the force constant of the bond remains largely unaffected by isotopic substitution, the vibrational frequency is expected to decrease by a factor of approximately 1/√2 (≈ 0.707).
Expected Deuterium-Induced Shifts:
O-D Stretch: The O-H stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum of alcohols. Upon deuteration to an O-D group, this band is expected to shift to approximately 2400-2600 cm⁻¹. This significant and easily identifiable shift provides clear evidence of deuteration at the hydroxyl position.
C-D Stretch: The C-H stretching vibrations of the methoxy groups in the non-deuterated compound are expected in the 2800-3000 cm⁻¹ region. For the deuterated -OCD₃ groups, these C-D stretching modes would be anticipated to appear in the lower frequency range of approximately 2100-2250 cm⁻¹.
Bending Modes: Deuteration also affects bending (deformation) vibrations, though the shifts can be more complex to predict than stretching modes. For instance, the O-H in-plane bending vibration, typically found around 1440-1395 cm⁻¹, would shift to a lower wavenumber for the O-D bend. theaic.org Similarly, the various bending and rocking modes of the methoxy groups will also exhibit downshifts upon deuteration.
A comparative analysis of the IR and Raman spectra of 4-Bromo-3,5-dimethoxybenzenemethanol and its d6-isotopologue would therefore allow for the precise assignment of these deuterium-specific vibrational modes.
Table 1: Predicted Vibrational Frequency Shifts for this compound
| Vibrational Mode | Typical Frequency Range (Non-deuterated) (cm⁻¹) | Predicted Frequency Range (Deuterated) (cm⁻¹) |
| O-H Stretch | 3200 - 3600 | 2400 - 2600 (O-D Stretch) |
| C-H Stretch (Methoxy) | 2800 - 3000 | 2100 - 2250 (C-D Stretch) |
| O-H Bend (in-plane) | 1395 - 1440 | ~1000 - 1100 (O-D Bend) |
| CH₃ Bending (asymmetric) | ~1465 | Lower frequency (CD₃ Bending) |
| CH₃ Bending (symmetric) | ~1375 | Lower frequency (CD₃ Bending) |
Note: The predicted ranges are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.
The rotational freedom around the C-C and C-O single bonds in benzyl (B1604629) alcohol derivatives allows for the existence of different conformational isomers (conformers). chemicalbook.com These conformers may be stabilized by intramolecular interactions, such as hydrogen bonding between the hydroxyl group and an adjacent methoxy group. Vibrational spectroscopy is highly sensitive to these conformational changes, as different spatial arrangements of atoms can lead to distinct vibrational frequencies.
For 4-Bromo-3,5-dimethoxybenzenemethanol, the orientation of the -CH₂OH group relative to the aromatic ring and the orientation of the methoxy groups can be investigated. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different possible conformers. theaic.orgresearchgate.net By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformation in the solid state or in solution can be determined.
In the case of the deuterated analog, the shifts in vibrational frequencies can provide further insight into conformational preferences. For example, the formation of an intramolecular hydrogen bond involving the hydroxyl group (O-D···O) would lead to a characteristic broadening and shifting of the O-D stretching band to a lower frequency than would be expected for a "free" O-D group. The magnitude of this shift can be correlated with the strength of the hydrogen bond.
X-ray Crystallography for Solid-State Structural Elucidation
While a crystal structure for 4-Bromo-3,5-dimethoxybenzenemethanol or its deuterated isotopologue is not publicly available, analysis of related structures provides a template for what might be expected. For instance, the crystal structure of a related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, reveals that the methoxy groups are nearly coplanar with the aromatic ring. researchgate.net
A crystallographic study of 4-Bromo-3,5-dimethoxybenzenemethanol would definitively establish:
The conformation of the hydroxymethyl group relative to the benzene (B151609) ring.
The planarity of the methoxy groups with respect to the aromatic ring.
The intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
In the context of the deuterated compound, X-ray crystallography would reveal if the isotopic substitution leads to any significant changes in the solid-state packing (a phenomenon known as an isotopic polymorphism), although such effects are generally subtle.
Table 2: Key Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-O, C-C). |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-O, O-C-H). |
| Torsion Angles (°) | Dihedral angles defining the conformation around single bonds. |
| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |
| Intermolecular Contacts (Å) | Distances between atoms of neighboring molecules, indicating interactions. |
The combination of vibrational spectroscopy and X-ray crystallography, supported by theoretical calculations, provides a powerful and comprehensive approach to the structural elucidation of complex molecules like this compound.
Analytical Method Development for Purity and Isotopic Enrichment Assessment of Synthetic Batches
Chromatographic Techniques (e.g., HPLC, GC) for Purity Profiling of Synthetic Products
The chemical purity of a synthetic batch of 4-Bromo-3,5-dimethoxybenzenemethanol-d6 is a critical quality attribute. Impurity profiling, the identification and quantification of all process-related and degradation impurities, is essential. chromatographyonline.comnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstone techniques for this purpose.
The choice between HPLC and GC depends on the physicochemical properties of this compound, such as its volatility and thermal stability. Given its molecular structure, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a highly suitable method.
Method Development in HPLC involves:
Column Selection: To ensure all potential impurities are separated, a set of columns with different selectivities should be screened. chromatographyonline.com This can include C18, C8, Phenyl-Hexyl, and polar-embedded columns. The goal is to find a column that provides the best resolution between the main peak of this compound and any impurity peaks.
Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized. A critical parameter is the pH of the aqueous phase, as it can significantly affect the retention and selectivity of ionizable impurities. chromatographyonline.com Gradient elution, where the solvent composition is changed over time, is commonly employed to resolve compounds with a wide range of polarities.
Detector Selection: A Diode Array Detector (DAD) or UV detector is standard for purity analysis, providing information about the peak purity and quantifying impurities based on their UV absorbance.
Gas Chromatography (GC) can be an alternative if the compound or its impurities are sufficiently volatile and thermally stable. A derivatization step might be necessary to increase volatility. In GC, method development focuses on selecting the appropriate capillary column (based on its stationary phase polarity) and optimizing the oven temperature program to achieve separation. A Flame Ionization Detector (FID) is often used for quantification due to its broad response to organic compounds.
A typical outcome of such method development is an impurity profile, as illustrated in the hypothetical table below for a batch of this compound.
Table 1: Illustrative HPLC Purity Profile for a Synthetic Batch
| Peak No. | Retention Time (min) | Identity | Area % | Specification |
|---|---|---|---|---|
| 1 | 4.5 | Unidentified Impurity 1 | 0.08 | ≤ 0.10% |
| 2 | 6.2 | Starting Material | 0.12 | ≤ 0.15% |
| 3 | 8.9 | This compound | 99.75 | ≥ 99.5% |
| 4 | 10.1 | Unidentified Impurity 2 | 0.05 | ≤ 0.10% |
Isotopic Purity Determination via Quantitative NMR or Mass Spectrometry
Beyond chemical purity, assessing the isotopic enrichment is paramount for a deuterated compound. This analysis determines the percentage of molecules that contain the desired number of deuterium (B1214612) atoms and identifies the presence of partially deuterated or non-deuterated species. rsc.orgrsc.org The primary techniques for this are Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for determining isotopic purity. nih.gov The method relies on the mass difference between hydrogen (¹H) and deuterium (²H). By analyzing the mass spectrum of the protonated molecule [M+H]⁺, one can observe a cluster of ions corresponding to different isotopologues (e.g., d0, d1, d2...d6). The relative abundance of these ions is used to calculate the isotopic enrichment. nih.gov
The general procedure involves:
Acquiring a high-resolution full-scan mass spectrum.
Extracting the ion chromatograms for all possible isotopologues.
Integrating the peak areas of the isotopic ions to determine their relative abundance.
Calculating the percentage of isotopic purity. rsc.org
Quantitative NMR (qNMR): NMR spectroscopy provides a direct and primary method for quantification without the need for identical reference compounds. bruker.comnih.gov For this compound, ¹H-qNMR is particularly useful. The principle lies in comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration. ox.ac.uk
To assess isotopic purity, one would analyze the ¹H NMR spectrum for any residual proton signals at the positions intended for deuteration. For example, in this compound, the methoxy (B1213986) groups (-OCD₃) and the benzylic position (-CD₂OH) are deuterated. The absence or significant reduction of signals in the corresponding regions of the ¹H spectrum, compared to the spectrum of the non-deuterated analogue, confirms successful deuteration. The isotopic purity can be calculated by comparing the integration of residual proton signals to the integration of a non-deuterated proton signal within the molecule (if available) or an external standard. ethz.ch
The following table illustrates how data from HR-MS analysis could be presented to show isotopic enrichment for a batch of a deuterated compound.
Table 2: Example Isotopic Purity Data from HR-MS Analysis
| Isotopologue | Description | Measured Abundance (%) |
|---|---|---|
| d6 | Desired Product (fully deuterated) | 98.8 |
| d5 | Partially deuterated | 1.0 |
| d4 | Partially deuterated | 0.1 |
| d3 | Partially deuterated | <0.1 |
| d2 | Partially deuterated | <0.1 |
| d1 | Partially deuterated | <0.1 |
| d0 | Non-deuterated species | <0.1 |
| Total Isotopic Purity (d6) | 98.8% |
Note: This table is illustrative. The distribution of isotopologues would be specific to the synthesis batch of this compound.
Future Research Directions and Emerging Methodologies
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of isotopically labeled compounds, including deuterated molecules, is increasingly benefiting from the adoption of flow chemistry and automated platforms. x-chemrx.com These technologies offer substantial advantages over traditional batch synthesis methods, such as precise control over reaction parameters like temperature and time, improved mixing, and enhanced safety. x-chemrx.comcolab.ws For deuteration reactions, flow chemistry can lead to higher efficiency, increased production capacity, and reduced decomposition of sensitive molecules. colab.wsansto.gov.aunih.govresearchgate.net
Continuous flow reactors, such as the H-Cube® system, can generate high-purity deuterium (B1214612) gas on-demand from the electrolysis of heavy water (D₂O), eliminating the need to handle pressurized D₂ gas cylinders. thalesnano.comthalesnano.com This approach not only improves safety but also offers higher deuterium efficiency. thalesnano.com Research has demonstrated successful deuteration of various organic compounds using flow systems, achieving high yields and excellent levels of deuterium incorporation. x-chemrx.comthalesnano.com For instance, a continuous flow Raney nickel-catalyzed hydrogen-isotope exchange (HIE) process has been developed for labeling nitrogen-containing heterocycles and complex pharmaceuticals. x-chemrx.com
Automated synthesis platforms further enhance these capabilities by enabling high-throughput screening of reaction conditions and rapid library generation. nih.govnih.gov The integration of real-time monitoring tools within these automated systems allows for rapid optimization and control. ansto.gov.au This synergy between flow chemistry and automation is pivotal for the cost-effective and efficient production of complex deuterated molecules like 4-Bromo-3,5-dimethoxybenzenemethanol-d6, making them more accessible for research and development. x-chemrx.comnih.gov
| Parameter | Batch Chemistry | Flow Chemistry | Reference |
|---|---|---|---|
| Control over Parameters | Limited | Precise (Temperature, Pressure, Time) | x-chemrx.com |
| Safety | Handling of pressurized gases (D₂) | On-demand gas generation, enclosed system | ansto.gov.authalesnano.com |
| Scalability | Labor-intensive, limited | Potential for large-scale synthesis | ansto.gov.au |
| Efficiency | Variable | Increased efficiency and yield | colab.wsansto.gov.au |
| Deuterium Source | Often requires D₂ gas | Can utilize D₂O for in-situ D₂ generation | ansto.gov.authalesnano.comthalesnano.com |
Exploration of Sustainable and Green Chemistry Approaches for Deuteration
There is a strong and growing emphasis on developing sustainable and environmentally benign methods for chemical synthesis, and deuteration is no exception. researchgate.net Green chemistry principles are being actively applied to reduce the environmental impact of isotopic labeling. A key focus is the use of heavy water (D₂O) as a cost-effective, readily available, and safe deuterium source, replacing hazardous and expensive reagents. rsc.orgnih.govmdpi.com
Recent advancements include the development of metal-free deuteration methods that operate under mild conditions. For example, a visible-light-induced, radical-based approach allows for site-specific and highly efficient deuterium incorporation from D₂O. rsc.org This method boasts broad substrate scope and excellent functional group compatibility. rsc.org Another green strategy involves using heterogeneous catalysts that can be easily recovered and reused. researchgate.net For instance, a Pd/C-Al-D₂O catalytic system facilitates the chemo- and regioselective hydrogen-deuterium exchange in various organic molecules, including amino acids and synthetic building blocks, by generating deuterium gas in situ. nih.govmdpi.com
Photochemical strategies are also emerging as a sustainable alternative for deuterium labeling. rsc.org These methods utilize light as a clean energy source to drive deuteration reactions, often with high selectivity and under mild conditions. rsc.org The development of such green methodologies is crucial for the large-scale and environmentally responsible synthesis of deuterated compounds. researchgate.net
| Green Deuteration Approach | Key Features | Example Deuterium Source | Catalyst/Energy Source | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | Recyclable catalyst, high selectivity | D₂O | Pd/C-Al | researchgate.netnih.govmdpi.com |
| Photocatalysis | Metal-free, mild conditions, high efficiency | D₂O | Visible Light / Organophotocatalyst | researchgate.netrsc.orgrsc.org |
| Electrocatalysis | Avoids chemical oxidants/reductants | D₂O | Electrical Current | researchgate.net |
| Biocatalysis | High selectivity, environmentally benign | Deuterated precursors | Enzymes / Living cells | researchgate.netclearsynth.com |
Potential for New Synthetic Reagents and Catalysts Incorporating Deuterium
The development of novel reagents and catalysts that already contain deuterium is a promising frontier for streamlining the synthesis of complex deuterated molecules. beilstein-journals.org Instead of performing a separate deuteration step, incorporating deuterium-labeled building blocks directly into a synthetic route can offer greater control over the position and level of isotopic enrichment. beilstein-journals.orgacs.org
Researchers are exploring the use of deuterated aldehydes, isocyanides, and other reactive intermediates in multicomponent reactions (MCRs). beilstein-journals.org MCRs are powerful one-pot reactions that combine three or more starting materials to rapidly generate libraries of complex molecules. beilstein-journals.org Studies have shown that using highly deuterated reagents in reactions like the Ugi four-component reaction can lead to products with excellent deuterium retention and no isotopic scrambling. beilstein-journals.org
Furthermore, there is growing interest in catalytic transfer deuteration, which uses readily available, easy-to-handle deuterium donors instead of D₂ gas. marquette.edu This technique provides new opportunities for the selective installation of deuterium. marquette.edu The design and synthesis of new transition metal catalysts, particularly those based on palladium, iridium, and copper, are central to advancing these methods. nih.govacs.orgjst.go.jp For example, copper-catalyzed transfer hydrodeuteration has shown significant potential for the precise deuteration of small molecules at specific positions, which is critical for applications like studying pharmacokinetic properties where isotopic purity is paramount. acs.org
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, optimizing conditions, and ensuring product quality. numberanalytics.com For the synthesis of deuterated compounds like this compound, advanced spectroscopic techniques are invaluable.
Emerging methods like 2D-IR spectroscopy and time-resolved infrared (TRIR) spectroscopy provide detailed insights into molecular interactions and structural changes on ultrafast timescales. numberanalytics.comspectroscopyonline.com These techniques can help elucidate complex reaction pathways in deuteration processes. Another powerful tool is Direct Analysis in Real Time (DART) mass spectrometry, which allows for the rapid, nearly instantaneous molecular weight confirmation of reactants and products directly from the reaction mixture under ambient conditions. acs.org
For studying deuterated systems specifically, Deuterium MR Spectroscopy (DMRS) is a highly effective technique. nih.govnih.gov While often used for metabolic imaging, its principles are applicable to reaction monitoring. nih.govnih.gov Time-resolved ²H NMR spectroscopy can be used to track the progress of reactions and obtain kinetic information. rsc.org Additionally, combining techniques like hydrogen-deuterium exchange (HDX) with advanced mass spectrometry methods, such as top-down electron transfer dissociation (ETD), enables real-time kinetic measurements with high spatial resolution. acs.orgnih.govnih.gov The integration of these advanced analytical tools with automated synthesis platforms creates a powerful feedback loop for rapid process development and optimization. numberanalytics.comspectroscopyonline.com
Q & A
Basic Research Questions
Q. What are the critical spectroscopic identifiers for confirming the structure of 4-Bromo-3,5-dimethoxybenzenemethanol-d6?
- Methodological Answer :
- Mass Spectrometry (MS) : The exact mass of the non-deuterated form is 247.09 g/mol (CHBrO). For the deuterated analog (-d6), expect a molecular ion [M+H]+ at m/z 253.09 (assuming six deuterium atoms). Confirm using high-resolution mass spectrometry (HRMS) .
- Nuclear Magnetic Resonance (NMR) : Key signals include methoxy protons (δ ~3.8–3.9 ppm, singlet for two OCH groups) and benzylic CHOH (δ ~4.6 ppm, broad for -OH; deuterated CHOD may show reduced coupling). Compare with non-deuterated analogs for isotopic shifts .
Q. How can synthetic routes for this compound be optimized for high yield?
- Methodological Answer :
- Bromination Strategy : Start with 3,5-dimethoxybenzaldehyde ( ) and brominate using N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile, 0–5°C, 12–24 hours). Monitor via TLC (R ~0.5 in ethyl acetate/hexane 1:3) .
- Deuterium Incorporation : Reduce the brominated aldehyde (4-bromo-3,5-dimethoxybenzaldehyde) using NaBD in deuterated solvents (e.g., DO/THF). Optimize reaction time (2–4 hours) and stoichiometry (1.2 equivalents NaBD) to maximize deuterium incorporation .
Q. What analytical methods ensure purity and stability of this compound under laboratory storage?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30) containing 0.1% trifluoroacetic acid (TFA). Retention time ~1.68 minutes (similar to analogs in ).
- Stability Testing : Store at –20°C in amber vials under inert atmosphere (N). Monitor degradation via LCMS over 6 months; deuterated compounds may exhibit slower hydrolysis compared to non-deuterated forms .
Advanced Research Questions
Q. How does deuteration affect the kinetic isotope effect (KIE) in reactions involving this compound?
- Methodological Answer :
- KIE Measurement : Compare reaction rates (e.g., oxidation to 4-bromo-3,5-dimethoxybenzaldehyde) between deuterated and non-deuterated forms. Use pseudo-first-order kinetics with UV-Vis or GC-MS monitoring. Expected KIE values >2 for C-D bond cleavage in benzylic positions .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict isotopic effects on transition states, focusing on bond dissociation energies .
Q. What strategies resolve contradictions in reported synthetic yields for brominated methoxybenzene derivatives?
- Methodological Answer :
- Systematic Screening : Vary solvents (acetonitrile vs. THF), catalysts (e.g., FeCl), and brominating agents (NBS vs. Br). For example, reports 65–100% yields for similar compounds depending on solvent polarity.
- Byproduct Analysis : Use LCMS to identify intermediates (e.g., di-brominated byproducts) and adjust stoichiometry (1.0–1.1 equivalents Br) to suppress over-bromination .
Q. How can this compound serve as a precursor in synthesizing deuterated bioactive molecules?
- Methodological Answer :
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with deuterated arylboronic acids (e.g., 3,5-dimethoxyphenylboronic acid-d6) to synthesize deuterated biaryl intermediates. Optimize Pd(PPh) catalyst loading (2–5 mol%) .
- Protection/Deprotection : Protect the benzylic alcohol as a silyl ether (e.g., TBSCl) to prevent oxidation during subsequent steps. Deprotect with TBAF in THF post-coupling .
Data Integrity & Reporting
Q. What standards should be followed when reporting synthetic and analytical data for deuterated compounds?
- Methodological Answer :
- Deuterium Content : Quantify via -NMR integration (absence of CHOH signals) or mass spectrometry (isotopic abundance ≥95% for d6).
- Reproducibility : Disclose solvent deuterium levels (e.g., DO purity ≥99.9%) and reaction atmosphere (argon vs. nitrogen) to ensure reproducibility .
Safety & Handling
Q. What precautions mitigate risks during large-scale synthesis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
